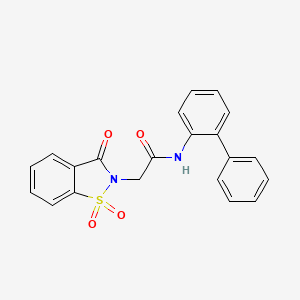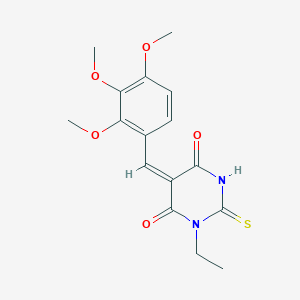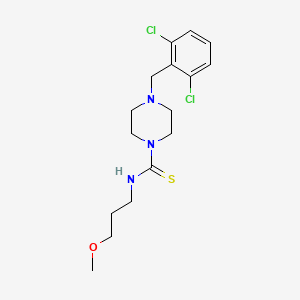![molecular formula C20H21N5O3 B4642392 8-(2-hydroxyphenyl)-1,6,7-trimethyl-3-(2-methyl-2-propen-1-yl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B4642392.png)
8-(2-hydroxyphenyl)-1,6,7-trimethyl-3-(2-methyl-2-propen-1-yl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione
Vue d'ensemble
Description
This compound belongs to a class of imidazo[2,1-f]purine diones, which are known for their diverse biological activities and applications in medicinal chemistry. They form part of a broader category of purine derivatives which have been extensively studied for various pharmacological properties.
Synthesis Analysis
The synthesis of this compound involves intramolecular alkylation processes. A study by Šimo, Rybár, and Alföldi (1998) describes a related synthesis method involving intramolecular alkylation of 8-alkyl- or 8-phenyl-9-(2-mesyloxyethyl)-1-methyl-9H-purine-2,6(1H,3H)-diones, starting from compounds like 6-[(2-hydroxyethyl)-amino]-3-methyl-5-nitrosopyrimidine-2,4(1H,3H)-dione (Šimo, Rybár, & Alföldi, 1998).
Molecular Structure Analysis
Molecular structure analysis is crucial for understanding the interaction of these compounds with biological targets. Baraldi et al. (2005) conducted studies on related compounds, focusing on their binding disposition and molecular interactions, especially for their antagonistic activities on adenosine receptors (Baraldi et al., 2005).
Chemical Reactions and Properties
These compounds undergo various chemical reactions, including interactions with different receptors in the body. For example, the study by Zagórska et al. (2016) on similar compounds showed their interaction with serotonin receptors and phosphodiesterase inhibitors, which are critical for understanding their chemical behavior and potential pharmacological applications (Zagórska et al., 2016).
Physical Properties Analysis
The physical properties, such as solubility, melting point, and stability, are essential for the practical application of these compounds. Gobouri (2020) synthesized related compounds and provided insights into their physical characteristics, which are vital for formulation and storage considerations (Gobouri, 2020).
Chemical Properties Analysis
The chemical properties, including reactivity, are crucial for the application of these compounds in various fields. Shimizu, Hayashi, and Teramura (1986) investigated the reactivity of related compounds, providing insights into their potential chemical applications and interactions (Shimizu, Hayashi, & Teramura, 1986).
Propriétés
IUPAC Name |
6-(2-hydroxyphenyl)-4,7,8-trimethyl-2-(2-methylprop-2-enyl)purino[7,8-a]imidazole-1,3-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21N5O3/c1-11(2)10-23-18(27)16-17(22(5)20(23)28)21-19-24(12(3)13(4)25(16)19)14-8-6-7-9-15(14)26/h6-9,26H,1,10H2,2-5H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VCDGSNSNLBEOMU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N2C3=C(N=C2N1C4=CC=CC=C4O)N(C(=O)N(C3=O)CC(=C)C)C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21N5O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
379.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N~2~-[(4-chlorophenyl)sulfonyl]-N~1~-(2-methoxyethyl)-N~2~-phenylglycinamide](/img/structure/B4642311.png)
![N~2~-(3-fluorophenyl)-N~1~-{2-[(2-methylbenzyl)thio]ethyl}-N~2~-(methylsulfonyl)glycinamide](/img/structure/B4642320.png)
![5-{[5-(2,4-dichlorophenyl)-2-furyl]methylene}-3-(2-phenylethyl)-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B4642321.png)
![N-[(1,5-dimethyl-1H-pyrazol-4-yl)methyl]-N,1,3-trimethyl-1H-pyrazole-4-sulfonamide](/img/structure/B4642329.png)

![5-{[5-(3-bromophenyl)-2-furyl]methylene}-2-butyl-2-methyl-1,3-dioxane-4,6-dione](/img/structure/B4642343.png)
![2-(4-chlorophenyl)-3-[2-fluoro-4-(1-piperidinyl)phenyl]acrylonitrile](/img/structure/B4642348.png)

![2-({[1-(4-bromophenyl)-1H-tetrazol-5-yl]methyl}thio)-4,6-dimethylpyrimidine](/img/structure/B4642363.png)
![6-({[5-(methoxycarbonyl)-4-methyl-1,3-thiazol-2-yl]amino}carbonyl)-3-cyclohexene-1-carboxylic acid](/img/structure/B4642369.png)



![N-[1-(2,4-dichlorobenzyl)-3,5-dimethyl-1H-pyrazol-4-yl]-1-ethyl-1H-pyrazole-4-sulfonamide](/img/structure/B4642435.png)